molecular formula C14H11NS B075461 2-(3-Methylphenyl)-1,3-benzothiazole CAS No. 1211-32-1

2-(3-Methylphenyl)-1,3-benzothiazole

Cat. No. B075461
CAS RN: 1211-32-1
M. Wt: 225.31 g/mol
InChI Key: WPKWWUOUYBJTGE-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-1,3-benzothiazole, also known as 3-methylbenzothiazole or 3-MBT, is a heterocyclic aromatic organic compound. It is an important intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, dyes, fragrances, and agrochemicals. It has been investigated for its potential use in a wide range of scientific and medical applications, including as an antioxidant, anti-inflammatory agent, and as a therapeutic agent for certain types of cancer.

Mechanism of Action

Target of Action

The primary target of 2-(3-Methylphenyl)-1,3-benzothiazole is the Aryl Hydrocarbon Receptor (AhR) . AhR is a ligand-activated transcription factor that interacts with a wide range of organic molecules of endogenous and exogenous origin . It plays a crucial role in various biological processes, including cell proliferation and differentiation, immune response modulation, and xenobiotic metabolism .

Mode of Action

2-(3-Methylphenyl)-1,3-benzothiazole acts as an agonist for the AhR . Upon binding, it triggers the translocation of AhR into the nucleus, where it controls the expression of a large number of target genes, including the AHR repressor (AHRR), detoxifying monooxygenases (CYP1A1 and CYP1B1), and cytokines .

Biochemical Pathways

The activation of AhR by 2-(3-Methylphenyl)-1,3-benzothiazole leads to the induction of cytochrome P450 enzymes , particularly CYP1A1 . These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds. The compound’s interaction with AhR also triggers the activation of AhR signaling in sensitive cells, causing changes in gene expression that can affect various biological processes .

Pharmacokinetics

Similar compounds have shown variable oral bioavailability, with factors such as dose, formulation, and species influencing the absorption rate

Result of Action

The activation of AhR by 2-(3-Methylphenyl)-1,3-benzothiazole can lead to various molecular and cellular effects. For instance, it has been associated with antiproliferative activity , making it a promising class of antitumor agents . It has also been suggested as a potential diagnostic agent for Alzheimer’s disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(3-Methylphenyl)-1,3-benzothiazole. For example, the presence of other AhR ligands in the environment can potentially affect the compound’s ability to bind and activate AhR . Additionally, factors such as pH, temperature, and the presence of other chemicals can potentially affect the stability and efficacy of the compound.

properties

IUPAC Name

2-(3-methylphenyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NS/c1-10-5-4-6-11(9-10)14-15-12-7-2-3-8-13(12)16-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKWWUOUYBJTGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylphenyl)-1,3-benzothiazole

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